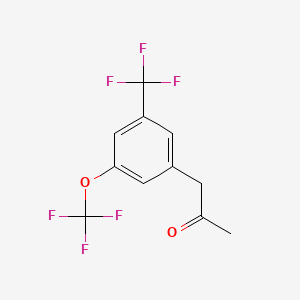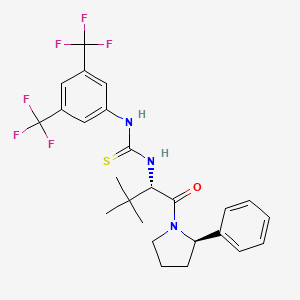
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-((R)-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea is a complex organic compound known for its unique chemical structure and properties
準備方法
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of Intermediates: The initial step involves the preparation of intermediates such as 3,5-Bis(trifluoromethyl)aniline and 3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl chloride.
Coupling Reaction: The intermediates are then coupled using thiourea under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.
化学反応の分析
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)urea: This compound has a similar structure but with a urea group instead of a thiourea group.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)amine: This compound has an amine group instead of a thiourea group.
The uniqueness of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
特性
分子式 |
C25H27F6N3OS |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3,3-dimethyl-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]butan-2-yl]thiourea |
InChI |
InChI=1S/C25H27F6N3OS/c1-23(2,3)20(21(35)34-11-7-10-19(34)15-8-5-4-6-9-15)33-22(36)32-18-13-16(24(26,27)28)12-17(14-18)25(29,30)31/h4-6,8-9,12-14,19-20H,7,10-11H2,1-3H3,(H2,32,33,36)/t19-,20-/m1/s1 |
InChIキー |
FATVXCMOAPFCTL-WOJBJXKFSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@@H]1C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
正規SMILES |
CC(C)(C)C(C(=O)N1CCCC1C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


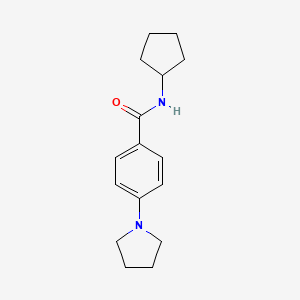



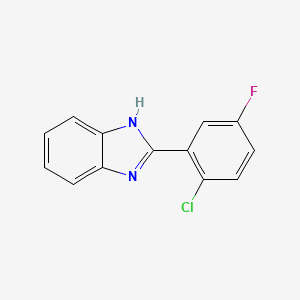


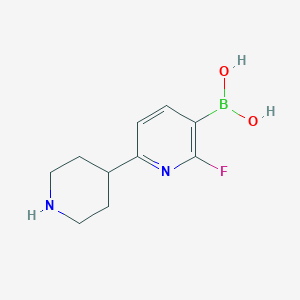

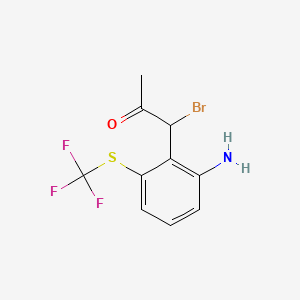
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
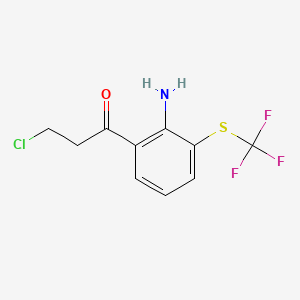
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)
